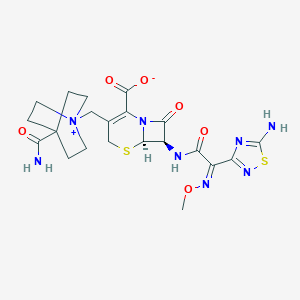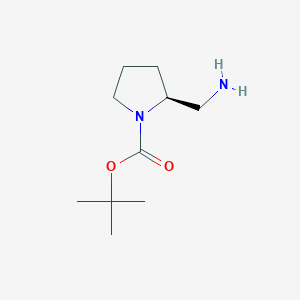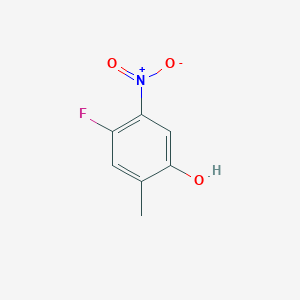
Oxirane, (chloromethyl)-, polymer with oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, (chloromethyl)-, polymer with oxirane, also known as polyepichlorohydrin (PECH), is a synthetic polymer that has gained significant attention in scientific research due to its unique properties and potential applications. PECH is a versatile polymer that can be synthesized using various methods, and its structure allows for modification to suit different research needs.
作用机制
PECH's mechanism of action depends on its application. In tissue engineering, PECH provides a scaffold for cell growth and differentiation by mimicking the extracellular matrix. In water treatment, PECH acts as a flocculant by neutralizing the charge of impurities and contaminants and forming a floc that can be easily removed. In coatings and adhesives, PECH acts as a binder by forming a strong bond between the substrate and the coating or adhesive. In polymers and composites, PECH acts as a modifier by improving the interfacial adhesion between the polymer and the filler or reinforcement.
生化和生理效应
PECH's biochemical and physiological effects depend on its application. In tissue engineering, PECH has been shown to support cell growth and differentiation without causing cytotoxicity or inflammation. In water treatment, PECH has been shown to be non-toxic and biodegradable, making it a safe and environmentally friendly option. In coatings and adhesives, PECH has been shown to be non-toxic and non-irritating to the skin. In polymers and composites, PECH has been shown to improve the mechanical, thermal, and electrical properties of the materials without causing cytotoxicity or inflammation.
实验室实验的优点和局限性
PECH's advantages for lab experiments include its versatility, biocompatibility, biodegradability, and mechanical properties. PECH can be synthesized using various methods and modified to suit different research needs. Its biocompatibility and biodegradability make it a safe option for tissue engineering and water treatment applications. Its mechanical properties make it a suitable option for coatings, adhesives, polymers, and composites. However, PECH's limitations for lab experiments include its sensitivity to moisture and its potential for crosslinking, which can affect its properties and performance.
未来方向
For PECH research include its application in drug delivery, wound healing, and environmental remediation. PECH's unique properties make it a promising candidate for drug delivery systems that can target specific cells or tissues. Its biocompatibility and biodegradability make it a potential option for wound healing applications. Its flocculation properties make it a potential option for environmental remediation of pollutants and contaminants. Additionally, further research can be conducted to optimize the synthesis method and modify the structure of PECH to improve its properties and performance for various applications.
Conclusion:
Polyepichlorohydrin (PECH) is a versatile synthetic polymer that has gained significant attention in scientific research due to its unique properties and potential applications. PECH can be synthesized using various methods and modified to suit different research needs. Its biocompatibility, biodegradability, and mechanical properties make it a promising candidate for tissue engineering, water treatment, coatings, adhesives, polymers, and composites. Future research can further optimize PECH's properties and performance for various applications.
合成方法
PECH can be synthesized using various methods, including ring-opening polymerization of epichlorohydrin, cationic polymerization of oxirane, and anionic polymerization of oxirane. The ring-opening polymerization method is the most commonly used method for synthesizing PECH. This method involves the reaction of epichlorohydrin with a catalyst, such as a Lewis acid or a tertiary amine, in the presence of a solvent, such as water or an alcohol. The resulting polymer is a linear chain of repeating units of oxirane and chloromethyl groups.
科学研究应用
PECH has a wide range of scientific research applications, including as a biomaterial for tissue engineering, a flocculant for water treatment, a binder for coatings and adhesives, and a modifier for polymers and composites. In tissue engineering, PECH has been used as a scaffold material for cell growth and differentiation due to its biocompatibility, biodegradability, and mechanical properties. In water treatment, PECH has been used as a flocculant to remove impurities and contaminants from water due to its high charge density and hydrophobicity. In coatings and adhesives, PECH has been used as a binder due to its high adhesion and mechanical strength. In polymers and composites, PECH has been used as a modifier to improve the mechanical, thermal, and electrical properties of the materials.
属性
CAS 编号 |
24969-10-6 |
|---|---|
产品名称 |
Oxirane, (chloromethyl)-, polymer with oxirane |
分子式 |
C5H9ClO2 |
分子量 |
136.58 g/mol |
IUPAC 名称 |
2-(chloromethyl)oxirane;oxirane |
InChI |
InChI=1S/C3H5ClO.C2H4O/c4-1-3-2-5-3;1-2-3-1/h3H,1-2H2;1-2H2 |
InChI 键 |
OIXNFJTTYAIBNF-UHFFFAOYSA-N |
SMILES |
C1CO1.C1C(O1)CCl |
规范 SMILES |
C1CO1.C1C(O1)CCl |
同义词 |
(chloromethyl)-oxiranpolymerwithoxirane; Oxirane,(chloromethyl)-,polymerwithoxirane; EPICHLOROHYDRIN/ETHYLENE OXIDE COPOLYMER; POLY(EPICHLOROHYDRIN-CO-ETHYLENE OXIDE); EPICHLOROHYDRIN-ETHYLENE OXIDE POLYMER; ALPHA-Epichlorohydrin-ethylene oxide copolymer |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)


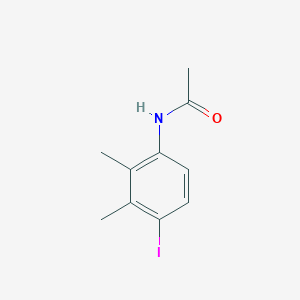
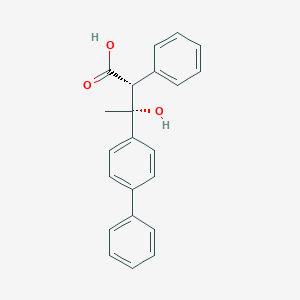
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

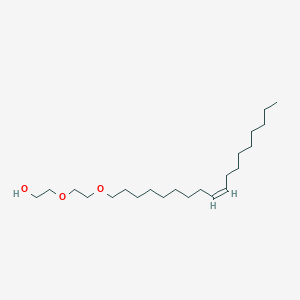

![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)
